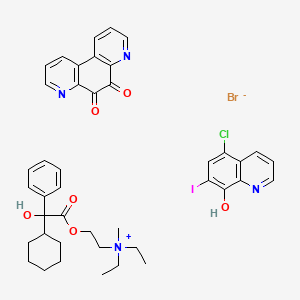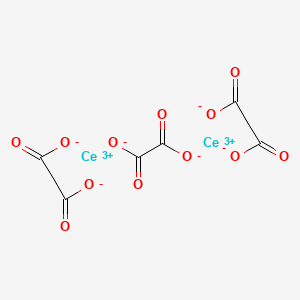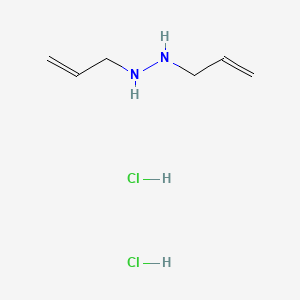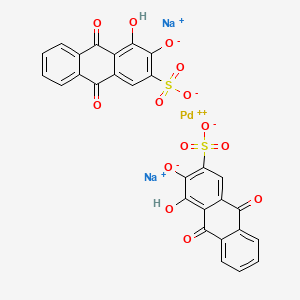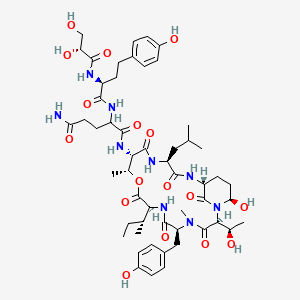
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Overview
Description
Fluoromethylcholine is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer, due to its ability to be taken up by cells and phosphorylated by choline kinase, which is often overexpressed in tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethylcholine is synthesized through nucleophilic displacement by fluorine-18 on dibromomethane, followed by a reaction with N,N-dimethylaminoethanol . The product is then trapped on a cation exchange cartridge, washed with ethanol and water, and eluted with saline . Another method involves the in situ formation of fluoromethyl tosylate, which is then reacted with dimethylaminoethanol .
Industrial Production Methods
Industrial production of fluoromethylcholine often involves automated synthesis modules, such as the GE TRACERlab FXFN, which use a combination of on-line alkylation and solid-phase extraction . This method ensures high yields and meets the quality control standards required for clinical PET imaging .
Chemical Reactions Analysis
Types of Reactions
Fluoromethylcholine primarily undergoes nucleophilic substitution reactions. The nucleophilic displacement by fluorine-18 on dibromomethane is a key step in its synthesis .
Common Reagents and Conditions
Reagents: Dibromomethane, N,N-dimethylaminoethanol, fluorine-18, methylene ditosylate
Conditions: Reactions are typically carried out at elevated temperatures (e.g., 120°C) and involve the use of cation exchange cartridges for purification
Major Products
The major product of these reactions is fluoromethylcholine itself, which is used as a radiotracer in PET imaging .
Scientific Research Applications
Fluoromethylcholine is widely used in scientific research, particularly in the field of medical imaging. Its primary application is in PET imaging for the detection and monitoring of cancers such as prostate, breast, and brain tumors . It is also used to study choline metabolism in tumors, providing valuable insights into tumor biology and aiding in the development of targeted therapies .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Fluoroethylcholine: Another fluorine-18 labeled choline analog used in PET imaging.
Carbon-11 labeled choline: Used in PET imaging but has a shorter half-life compared to fluoromethylcholine.
Uniqueness
Fluoromethylcholine is unique due to its longer half-life compared to carbon-11 labeled choline, making it more suitable for clinical applications . Additionally, its ability to be taken up and phosphorylated by choline kinase overexpressed in tumors makes it particularly effective for cancer imaging .
Properties
IUPAC Name |
fluoromethyl-(2-hydroxyethyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFROWIWWGIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13FNO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328055 | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791056-61-6 | |
| Record name | Fluorocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





